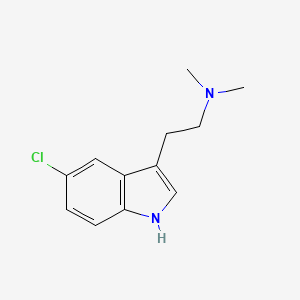![molecular formula C8H9N3S3 B1622356 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 448947-84-0](/img/structure/B1622356.png)
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol, commonly referred to as “MTT”, is a small molecule that has been studied for its potential applications in biochemistry and physiology. This compound has been found to have a number of beneficial effects, including antioxidant and anti-inflammatory properties, making it an attractive target for further research and development.
Applications De Recherche Scientifique
Corrosion Inhibition
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated as corrosion inhibitors for metals in corrosive environments. For instance, these compounds have shown significant efficiency in protecting copper against corrosion in saline conditions, suggesting potential applications in metal preservation and industrial processes where corrosion resistance is crucial (Chauhan et al., 2019).
Solar Cell Technology
Innovations in solar cell technology have also benefited from the study of 4H-1,2,4-triazole derivatives. A novel thiolate/disulfide electrolyte system based on these compounds has been used in dye-sensitized solar cells (DSSCs), demonstrating the potential to enhance the efficiency and stability of solar energy conversion devices (Hilmi et al., 2014).
Molecular Level Corrosion Understanding
The molecular mechanisms behind the corrosion inhibition properties of similar triazole derivatives have been elucidated through quantum chemical approaches, providing insights into how these compounds interact with metal surfaces and prevent corrosion (Gece & Bilgiç, 2012).
Antioxidant Evaluation
4H-1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant properties, revealing potential applications in the development of new antioxidant agents (Maddila et al., 2015).
Antimicrobial Activities
Studies on substituted triazolothiadiazoles, which are closely related to the compound , have shown promising antimicrobial activities, indicating potential uses in the development of new antimicrobial agents (Prasad et al., 2009).
Propriétés
IUPAC Name |
4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSELYSPKDJZLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384870 | |
| Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
448947-84-0 | |
| Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



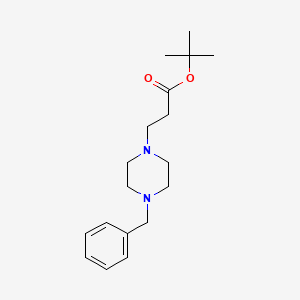
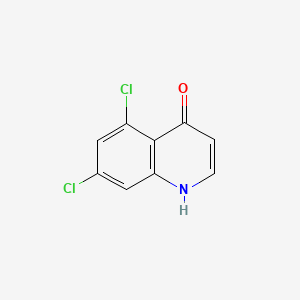
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)


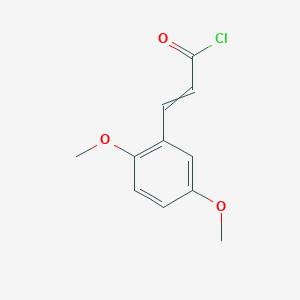
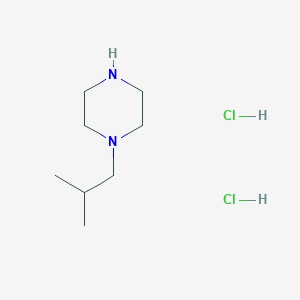
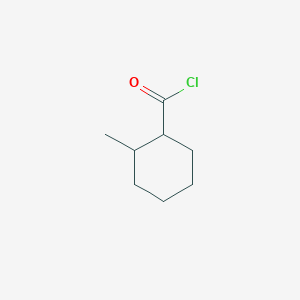
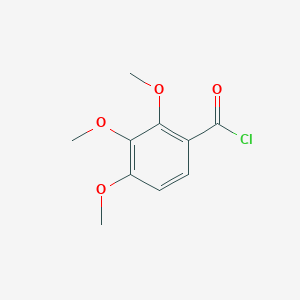

![[2,2'-Bipyridin]-4-yl-phenyl-methanone](/img/structure/B1622292.png)
![[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid](/img/structure/B1622293.png)

